REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:21]=[CH:20][C:9]([O:10][C:11]2[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13](O)=[O:14])=[CH:8][CH:7]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:14][CH2:13][C:12]1[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=1[O:10][C:9]1[CH:20]=[CH:21][C:6]([CH2:4][OH:3])=[CH:7][CH:8]=1 |f:1.2.3.4.5.6|
|
Name
|
2-(4'-ethoxycarbonylphenoxy)benzoic acid
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
the excess of lithium aluminum hydride was destroyed by cautious addition of water
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
dilute hydrochloric acid was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
the extracts were washed with water
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(OC2=CC=C(CO)C=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |